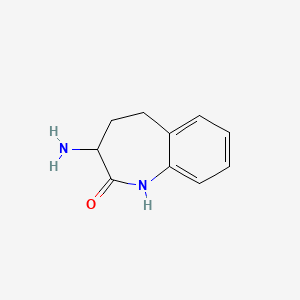

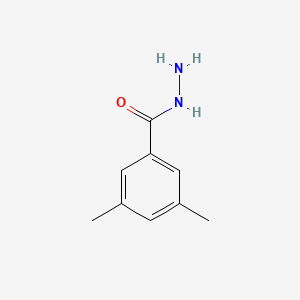

3,5-二甲基苯甲酰肼

描述

3,5-Dimethylbenzohydrazide is a chemical compound that is derived from benzohydrazide with two methyl groups attached to the benzene ring at the 3rd and 5th positions. Although the provided papers do not directly discuss 3,5-Dimethylbenzohydrazide, they provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be used to infer some aspects of 3,5-Dimethylbenzohydrazide.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how 3,5-Dimethylbenzohydrazide might be synthesized. For instance, 3,5-Dimethylbenzamide, a closely related compound, was prepared through the oxidation of mesitylene, followed by chloridization and reaction with ammonia . This suggests that a similar approach could potentially be used for synthesizing 3,5-Dimethylbenzohydrazide, with the appropriate hydrazide reagent.

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzoic acid, a compound structurally similar to 3,5-Dimethylbenzohydrazide, was determined using X-ray crystallography . The study found that the carbon skeleton of the benzene ring has C2v symmetry and provided detailed bond distances and angles. These findings can be extrapolated to predict the molecular geometry of 3,5-Dimethylbenzohydrazide, considering the similarities in the aromatic ring structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,5-Dimethylbenzohydrazide. However, the synthesis of diheterocyclic compounds from related hydrazides and the preparation of other benzohydrazide derivatives suggest that 3,5-Dimethylbenzohydrazide could undergo similar reactions to form various heterocyclic compounds. The reactivity would likely be influenced by the presence of the methyl groups and the hydrazide functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylbenzohydrazide can be inferred from related compounds. For example, the melting point of 3,5-Dimethylbenzamide was reported, which provides a reference point for the melting range of similar compounds . Spectroscopic techniques such as IR and NMR used to characterize related compounds would also be applicable to 3,5-Dimethylbenzohydrazide for determining its physical and chemical properties.

科学研究应用

抗癌评估

- 已合成并评估了2,6-二甲基咪唑[2,1-b][1,3,4]噻二唑-5-羰肼的腙衍生物,包括3,5-二甲基苯甲酰肼,用于抗癌性能。化合物对卵巢癌细胞系表现出显著的细胞毒性,表明其作为抗癌剂的潜力(Terzioğlu & Gürsoy, 2003)。

杀虫活性

- 合成的N'-苯甲酰-N-(叔丁基)苯甲酰肼的苯杂环类似物,包括具有3,5-二甲基苯甲酰肼基团的化合物,显示出显著的杀虫活性。这突显了其在害虫控制应用中的潜力(Sawada et al., 2003)。

牙科应用

- 一项研究评估了一种新化合物3,5-二甲基-1-硫代甲酰肼吡唑,即3,5-二甲基苯甲酰肼的衍生物,用于牙科复合材料的生物相容性。研究表明,它对牙科复合材料的机械性能没有显著影响,表明其适用于牙科应用(Abaszadeh, Mohammadi, & Mohammadzadeh, 2020)。

多药耐药逆转剂

- 与3,5-二甲基苯甲酰肼相关的化合物3,5-二苯甲酰-4-(3-苯氧基苯基)-1,4-二氢-2,6-二甲基吡啶,已被研究用于在癌症治疗中逆转多药耐药性。它对血管平滑肌的收缩性没有影响,使其成为癌症治疗中的有希望的药物(Saponara et al., 2004)。

合成和表征

- 描述了3,5-二甲基苯酰胺的制备,即3,5-二甲基苯甲酰肼的衍生物,包括通过红外光谱对其进行表征。这项研究有助于了解其化学性质和潜在应用(Su, 2003)。

安全和危害

The compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which provide guidance on washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a poison center or doctor if feeling unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .

作用机制

Target of Action

The primary target of 3,5-Dimethylbenzohydrazide, also known as Tebufenozide, is the insect moulting hormone, ecdysone . This compound mimics the action of ecdysone, leading to a lethal, unsuccessful moult in Lepidoptera larvae .

Mode of Action

3,5-Dimethylbenzohydrazide acts as an ecdysone agonist . It mimics the action of the insect moulting hormone, ecdysone . This leads to premature moulting in the insect larvae, causing them to cease feeding within hours of exposure .

Pharmacokinetics

In terms of ADME properties, Tebufenozide is rapidly absorbed and excreted in urine and faeces when orally administered to rats . The majority of the administered radioactivity was eliminated within 48 hours, primarily via the faeces . Tissue retention of the compound was low, suggesting little or no bioaccumulation of Tebufenozide in the body .

Action Environment

As a fat-soluble insecticide , its effectiveness may be influenced by factors such as temperature, humidity, and the presence of other substances in the environment.

属性

IUPAC Name |

3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXXNYJSWNHITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397447 | |

| Record name | 3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylbenzohydrazide | |

CAS RN |

27389-49-7 | |

| Record name | 3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

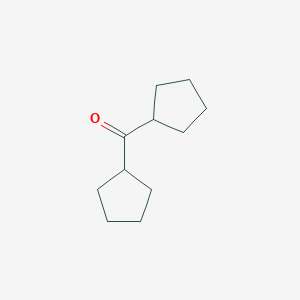

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

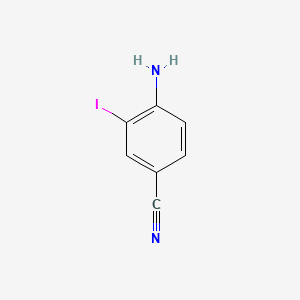

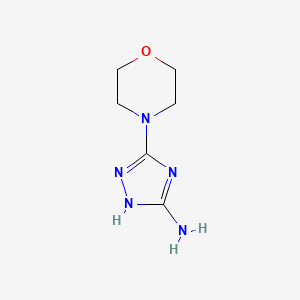

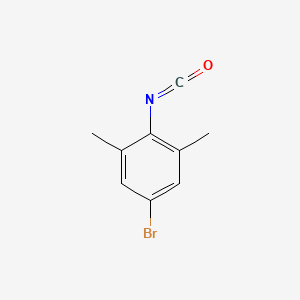

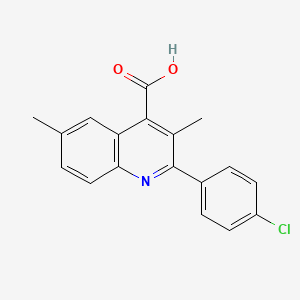

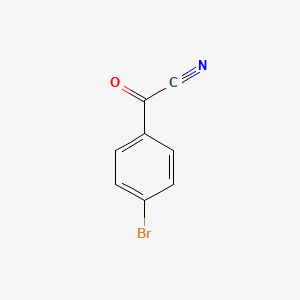

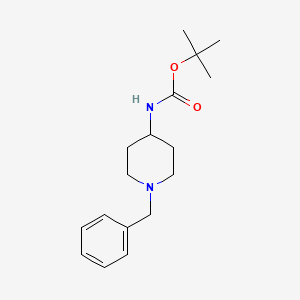

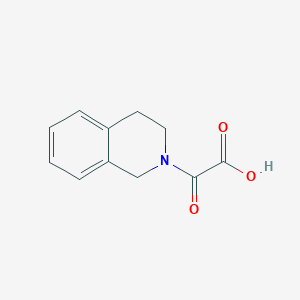

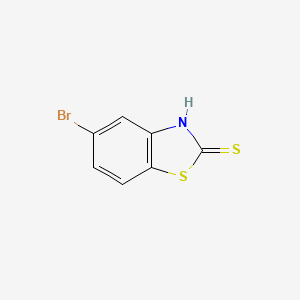

Feasible Synthetic Routes

Q & A

Q1: What structural modifications of N'-benzoyl-N-(tert-butyl)benzohydrazide led to enhanced insecticidal activity?

A1: Researchers investigated the replacement of the N'-benzoyl group in N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide with various benzoheterocyclecarbonyl groups. [, ] This aimed to explore structural similarities with 20-hydroxyecdysone, a naturally occurring insect molting hormone. The introduction of a methyl group at the R1 position of the benzoheterocycle moiety significantly increased insecticidal activity. [] For instance, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide displayed remarkable insecticidal activity against the common cutworm (Spodoptera litura F). []

Q2: Which benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide exhibited promising insecticidal activity?

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)